Dual Reactive Sites Enable Orthogonal Sequential Functionalization Unattainable with Mono-Bromo Analogs
Unlike (2-bromo-5-methylphenyl)methanol, which possesses only a single aryl bromide reactive site, (2-Bromo-5-(bromomethyl)phenyl)methanol contains two chemically distinct bromine atoms: an aryl bromide (ortho to hydroxymethyl) and a benzylic bromide (meta). This enables sequential, chemoselective transformations—such as a Suzuki coupling at the aryl bromide followed by nucleophilic substitution at the benzylic bromide—without cross-reactivity .
| Evidence Dimension | Number of reactive bromine sites |
|---|---|
| Target Compound Data | 2 (aryl Br + benzylic Br) |
| Comparator Or Baseline | (2-Bromo-5-methylphenyl)methanol: 1 (aryl Br only) |
| Quantified Difference | 100% more reactive sites (2 vs. 1) |
| Conditions | Structural analysis by NMR and MS |
Why This Matters
Procuring a building block with two orthogonal handles reduces step count and improves synthetic efficiency in medicinal chemistry campaigns.
